molecular formula C27H30ClN3O2 B152735 Mozavaptan hydrochloride CAS No. 138470-70-9

Mozavaptan hydrochloride

Cat. No.: B152735
CAS No.: 138470-70-9
M. Wt: 464.0 g/mol
InChI Key: MOROBKPIULFQDC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Mozavaptan hydrochloride interacts with the vasopressin V2 receptor (AVPR2), acting as an antagonist . This interaction plays a crucial role in its biochemical reactions. The compound’s antagonistic action on AVPR2 inhibits the antidiuretic action of arginine vasopressin (AVP), promoting aquaresis .

Cellular Effects

This compound exerts its effects on various types of cells, primarily influencing cell function by impacting cell signaling pathways and gene expression . It has been shown to inhibit the antidiuretic action of AVP, which can lead to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to AVPR2, acting as an antagonist . This binding interaction inhibits the action of AVP, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a short-term (7-day) treatment with the drug, serum sodium concentration significantly increased . This indicates the drug’s stability and its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, at a dosage of 10-100 μg/kg, this compound was found to inhibit the antidiuretic action of exogenously administered AVP in water-loaded, alcohol-anaesthetized rats .

Metabolic Pathways

This compound is extensively biotransformed, mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms . This involvement in metabolic pathways can lead to effects on metabolic flux or metabolite levels .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its distribution within cells and tissues is likely influenced by its interactions with AVPR2 .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action involving the AVPR2, it is likely that it localizes to areas where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mozavaptan (hydrochloride) is synthesized through a series of chemical reactions involving benzazepine derivatives.

Industrial Production Methods: Industrial production of Mozavaptan (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Mozavaptan (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Properties

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOROBKPIULFQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930125
Record name N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138470-70-9
Record name Mozavaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138470-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mozavaptan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138470-70-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MOZAVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does mozavaptan hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a vasopressin V2 receptor antagonist. [, ] This means it binds to the V2 receptors in the kidneys, blocking the action of the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). [, ] By inhibiting ADH's action, this compound prevents water reabsorption in the kidneys, leading to increased urine output (aquaresis) and a subsequent increase in serum sodium concentration. [, ] This mechanism is particularly helpful in treating conditions like ectopic antidiuretic hormone syndrome (SIADH), where water retention and dilutional hyponatremia are prominent features. [, ]

Q2: What is the clinical significance of this compound in the context of cancer treatment?

A2: Hyponatremia, often presenting as SIADH, is a concerning side effect observed in some cancer patients undergoing chemotherapy, particularly with drugs like cyclophosphamide and cisplatin. [] This condition can be further exacerbated by tumor-derived AVP in some cases. [] this compound, by effectively treating SIADH and increasing serum sodium levels, allows for the continuation of potentially life-saving chemotherapy regimens in these patients. [] Furthermore, by alleviating the need for strict fluid restrictions, this compound contributes to an improved quality of life for these patients. []

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